2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
“2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C13H10F3N5O2S . It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen atoms in its structure .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . The compound also contains an acetamide group and a trifluoromethoxy group attached to a phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, 1,2,4-triazine derivatives are known to participate in a variety of reactions .Scientific Research Applications
Antimicrobial and Antiviral Activities
Compounds related to 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide have shown promising results in antimicrobial and antiviral applications. Derivatives of this compound have been tested against a variety of bacterial and fungal strains, displaying significant activity. For instance, synthesized derivatives exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013). Furthermore, novel triazine derivatives have shown high antiviral activity against the influenza A (H1N1) virus, offering potential as antiviral agents (Demchenko et al., 2020).
Anticancer Applications
The exploration of anticancer activities has been a significant area of research for compounds related to this compound. Some derivatives have been evaluated for their anticancer effects, showing promising results in inhibiting the growth of cancer cells. For example, novel acetamide derivatives have been synthesized and demonstrated potential anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Ahmed et al., 2018).
Antioxidant Activity
The antioxidant properties of compounds structurally related to this compound have also been investigated. Studies have found that some derivatives exhibit significant antioxidant activity, which can contribute to their therapeutic applications, especially in diseases where oxidative stress plays a key role (Chkirate et al., 2019).
Glutaminase Inhibition
One particular area of interest is the inhibition of glutaminase, an enzyme involved in cancer cell metabolism. Derivatives of this compound, such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been synthesized and evaluated as potent glutaminase inhibitors. These compounds have shown to attenuate the growth of cancer cells in vitro and in vivo, suggesting their potential use as anticancer agents (Shukla et al., 2012).
Future Directions
The future research directions for this compound and its derivatives could include further exploration of their synthesis methods, chemical reactions, and biological applications. Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives , there is potential for the development of new pharmaceutical products.
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O3S/c13-12(14,15)23-8-3-1-7(2-4-8)18-9(21)6-24-11-19-17-5-10(22)20(11)16/h1-5H,6,16H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNIQQMQTWYTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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